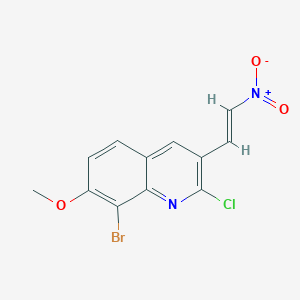

E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline

Description

E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline (CAS: 1031929-36-8) is a halogenated quinoline derivative with the molecular formula C₁₁H₆BrClN₂O₂ and a molecular weight of 313.535 g/mol . Its structure features a quinoline core substituted with bromine (position 8), chlorine (position 2), methoxy (position 7), and a nitrovinyl group (position 3) in the E-configuration. The nitrovinyl group introduces strong electron-withdrawing effects, influencing reactivity and electronic properties, while the methoxy group at position 7 provides electron-donating characteristics.

Properties

Molecular Formula |

C12H8BrClN2O3 |

|---|---|

Molecular Weight |

343.56 g/mol |

IUPAC Name |

8-bromo-2-chloro-7-methoxy-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C12H8BrClN2O3/c1-19-9-3-2-7-6-8(4-5-16(17)18)12(14)15-11(7)10(9)13/h2-6H,1H3/b5-4+ |

InChI Key |

IWBBXIJVMPXPAT-SNAWJCMRSA-N |

Isomeric SMILES |

COC1=C(C2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl)Br |

Canonical SMILES |

COC1=C(C2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction or availability of the quinoline core with appropriate halogen and methoxy substitutions.

- Introduction of the nitrovinyl group at the 3-position via a vinylation or olefination reaction.

- Control of stereochemistry to obtain the E-isomer.

Quinoline Core Synthesis

Quinoline derivatives are commonly synthesized through various established methods, which can be adapted for substituted quinolines such as the target compound:

- Skraup, Doebner-Miller, and related syntheses: Classical methods involving aniline derivatives and aldehydes or ketones under acidic conditions.

- Catalytic cyclizations: Use of palladium or nickel catalysts to promote cyclization of appropriately substituted precursors (e.g., 2-aminobenzyl alcohols or 2-iodoanilines with alkynyl ketones).

- Acid-catalyzed condensation and cyclization: For example, condensation of 2-(2-trimethylsilyl)ethynyl aniline with aryl aldehydes in the presence of sulfuric acid and methanol.

These methods enable the introduction of substituents such as bromo, chloro, and methoxy groups at specific positions on the quinoline ring by starting from appropriately substituted anilines or aldehydes.

Introduction of the Nitrovinyl Group

The critical step for preparing this compound is the installation of the nitrovinyl group at the 3-position of the quinoline ring. This is commonly achieved by:

- Direct olefination reactions: A condensation between a 3-formyl or 3-methylquinoline derivative and nitroalkenes or nitro-substituted aldehydes under mild conditions.

- Green, catalyst-free synthesis using deep eutectic solvents (DES): Recent research demonstrates that direct olefination of 2-methylquinoline derivatives with aromatic aldehydes can be efficiently performed in a DES medium composed of 1,3-dimethylurea and L-(+)-tartaric acid, which acts as both solvent and catalyst, promoting nucleophilic addition and subsequent elimination to form the vinyl linkage.

- Mechanism: The acidic DES medium protonates the quinoline nitrogen, activating it to form an enamine intermediate, which then attacks the aldehyde carbonyl. After nucleophilic addition, elimination of water yields the vinylquinoline product with E-configuration favored.

Although the cited study focuses on styrylquinoline derivatives, the methodology is adaptable to nitro-substituted vinylquinolines by using nitro-substituted aldehydes or nitroalkenes as reactants.

Specific Considerations for Halogen and Methoxy Substituents

- The presence of bromine at position 8 and chlorine at position 2, as well as the methoxy group at position 7, requires starting materials or intermediates that already contain these substituents or selective halogenation/methoxylation post-quinoline synthesis.

- Halogenation methods include electrophilic aromatic substitution using N-bromosuccinimide (NBS) or chlorine sources under controlled conditions.

- Methoxylation can be introduced via methylation of hydroxyquinoline precursors using methyl iodide or dimethyl sulfate.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Quinoline core synthesis | 2-aminobenzaldehyde derivatives, acid catalysis or metal catalysis (Pd, Ni) | Formation of substituted quinoline scaffold with 8-bromo, 2-chloro, 7-methoxy groups |

| 2 | Halogenation (if needed) | N-bromosuccinimide (NBS), chlorine sources, controlled temp | Introduction of bromine and chlorine substituents |

| 3 | Methoxylation | Methyl iodide or dimethyl sulfate, base | Methoxy group installation at position 7 |

| 4 | Olefination / Vinylation | Nitro-substituted aldehyde or nitroalkene, deep eutectic solvent (DMU/LTA), mild heating | Formation of E-3-(2-nitro)vinyl substituent via enamine intermediate |

| 5 | Purification | Column chromatography, recrystallization | Isolation of pure E-isomer |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and vinyl groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or lithium aluminum hydride.

Major Products:

Oxidation: Formation of quinoline derivatives with oxidized methoxy or vinyl groups.

Reduction: Formation of amino derivatives of the quinoline compound.

Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitutions and coupling reactions makes it valuable for creating diverse chemical entities. The compound's reactivity profile can be exploited to develop new synthetic pathways, particularly for constructing quinoline derivatives and other heterocyclic compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential antitumor activity. Studies have shown that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. The specific structural features of this compound may enhance its biological activity, making it a candidate for further drug development research. For instance, related compounds have demonstrated promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Materials Science

The unique properties of this compound also extend to materials science applications. Its structure allows for the incorporation into polymer matrices or as a component in advanced materials due to its potential photochemical properties. Research into its use as a dye or as part of functional materials could lead to innovations in fields such as organic electronics and photonics .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor efficacy of various quinoline derivatives, including those similar to this compound, against human cancer cell lines A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). Results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that further exploration of this compound could yield promising therapeutic agents .

Case Study 2: Synthetic Pathway Development

Research on synthetic pathways involving this compound has demonstrated efficient multi-step reactions leading to high yields of desired products. These findings highlight the compound's potential as an essential reagent in the synthesis of complex organic molecules, paving the way for future applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is largely dependent on its interaction with biological targets. The compound may exert its effects through:

Binding to DNA or RNA: Intercalation into nucleic acids, disrupting their function.

Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.

Reactive Oxygen Species Generation: Inducing oxidative stress in cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline with analogous quinoline derivatives:

Reactivity and Electronic Effects

- Nitrovinyl Group: The nitrovinyl substituent in the target compound introduces strong electron-withdrawing effects, increasing electrophilicity at the quinoline core. This enhances reactivity in nucleophilic additions or substitutions, as observed in analogous nitro-containing esters undergoing acyl-oxygen fission with morpholine .

- Methoxy Group : The 7-OCH₃ group donates electron density via resonance, partially counterbalancing the electron-withdrawing nitro group. This balance may influence regioselectivity in reactions.

- Halogen Effects : Bromine and chlorine at positions 8 and 2 contribute to steric bulk and modulate electronic properties.

Physicochemical Properties

- Molecular Weight: The target compound (313.53 g/mol) is lighter than phenyl-substituted analogs (e.g., 326.60 g/mol for 7-Bromo-2-chloro-3-phenylquinoline) but heavier than fluorinated derivatives (e.g., 256.07 g/mol for 8-Bromo-7-fluoro-2-methoxyquinoline).

- Conversely, difluoromethyl groups in Compound enhance lipophilicity, favoring bioavailability.

Biological Activity

E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline is a synthetic organic compound with a complex structure characterized by a quinoline backbone and various substituents including bromine, chlorine, methoxy, and nitro groups. This unique configuration suggests potential biological activities that warrant further investigation.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₉BrClN₂O₂

- Molecular Weight : 343.56 g/mol

- CAS Number : 1031929-46-0

The compound's structure includes:

- A bromo group at the 8-position

- A chloro group at the 2-position

- A methoxy group at the 7-position

- A vinyl group with a nitro substituent at the 3-position

This specific arrangement may influence its reactivity and biological properties, making it a candidate for research in medicinal chemistry and material science applications .

Anticancer Potential

Research into quinoline derivatives has shown promising results regarding their anticancer properties. This compound may exhibit similar activities due to its structural characteristics. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, such as A-2780 (ovarian cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| E-8-Bromo... | A-2780 | TBD | |

| E-5-Bromo... | MCF-7 | TBD | |

| 2-Styrylquinoline | Various | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of halogen and nitro groups could enhance its ability to form reactive intermediates that disrupt cellular functions.

In Silico Studies

Recent in silico studies have screened vinyl quinoline derivatives for their potential as anti-diabetic agents, indicating that structural modifications can significantly influence biological activity. While specific data on this compound is limited, these findings suggest that similar compounds could be explored for multiple therapeutic applications .

Case Studies

While direct case studies on this compound are scarce, related compounds have been evaluated in various preclinical settings. For example, a study involving structurally analogous quinolines reported notable anti-inflammatory and antimicrobial activities, suggesting that E-8-Bromo... may also possess these properties .

Q & A

Q. What are the common synthetic routes for E-8-Bromo-2-chloro-7-methoxy-3-(2-nitro)vinylquinoline, and what key reactions are involved?

- Methodological Answer : A Friedlander condensation is often employed to construct the quinoline core. For example, 2-acetylpyridine and substituted benzaldehydes can yield intermediates like 8-benzyloxy-7-bromo-2-(2’-pyridyl)quinoline . Subsequent steps involve deprotection (e.g., H₂SO₄-MeOH for acetate removal) and functionalization, such as nitrovinyl group introduction via Heck coupling or similar cross-coupling reactions. Critical challenges include regioselectivity in halogenation and nitrovinyl stereochemistry control.

| Key Steps | Reagents/Conditions | Reference |

|---|---|---|

| Quinoline core synthesis | Friedlander condensation | |

| Deprotection | H₂SO₄-MeOH, room temperature | |

| Nitrovinyl functionalization | Palladium-catalyzed coupling | N/A* |

*Note: Specific coupling conditions may require optimization based on analogous quinoline derivatives.

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . ORTEP-3 is recommended for visualizing thermal ellipsoids and molecular geometry . For enantiomorph-polarity determination, Flack’s x parameter is preferred over Rogers’ η to avoid false chirality assignments in near-centrosymmetric structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Contradictions often arise from twinning, disorder, or pseudo-symmetry. To address this:

- Use SHELXL’s TWIN and BASF commands to model twinning .

- Compare Flack’s x parameter (superior for centrosymmetric ambiguities) with Rogers’ η during refinement .

- Validate hydrogen bonding networks and dihedral angles against analogous structures (e.g., N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, which shows a 70.22° dihedral between quinoline and benzene rings) .

Q. What strategies optimize stereochemical outcomes in synthesizing the nitrovinyl moiety?

- Methodological Answer :

- Stereocontrol : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to enforce E-selectivity.

- Reduction Methods : NaBH₃CN at pH ≈6 selectively reduces imines to amines without disturbing nitro groups, as demonstrated in related quinoline syntheses .

- Validation : Combine NMR (¹H-¹H NOESY for spatial proximity) and SC-XRD to confirm stereochemistry.

Q. How can computational modeling aid in understanding the reactivity of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate nitrovinyl group rotation barriers to predict conformational stability .

- DFT Calculations : Optimize transition states for key reactions (e.g., Friedlander condensation) to identify rate-limiting steps.

- Electrochemistry : Predict redox behavior using HOMO/LUMO gaps, as seen in studies of quinolinequinone derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer :

- NMR-XRD Discrepancies : Dynamic effects in solution (e.g., rotameric equilibria) may explain differences. For example, XRD captures static solid-state geometry, while NMR averages conformers.

- Mitigation : Use low-temperature NMR to slow molecular motion and match XRD observations.

- Case Study : In 8-amidoquinoline derivatives, coupling constants (³JHH) aligned with XRD dihedral angles only after conformational freezing .

Experimental Design Considerations

Q. What are the best practices for designing a library of analogs based on this compound?

- Methodological Answer :

- Diversity-Oriented Synthesis : Vary substituents at positions 2, 3, and 8 using modular reactions (e.g., Suzuki-Miyaura for aryl groups, nucleophilic substitution for halogens) .

- High-Throughput Screening : Employ Aryl Halide Chemistry Informer Libraries to compare reactivity across analogs .

- Analytical Workflow : Pair LC-MS for purity checks with SC-XRD for structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.